molecular formula C14H8BrNO3 B5629337 5-Bromo-2-(2-hydroxyphenyl)isoindole-1,3-dione

5-Bromo-2-(2-hydroxyphenyl)isoindole-1,3-dione

Cat. No.: B5629337
M. Wt: 318.12 g/mol
InChI Key: IQXLVAXSQBGKFW-UHFFFAOYSA-N
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Description

5-Bromo-2-(2-hydroxyphenyl)isoindole-1,3-dione is a brominated isoindole-1,3-dione derivative featuring a hydroxyl-substituted phenyl group at position 2 and a bromine atom at position 3. The isoindole-1,3-dione core (phthalimide) is a well-established pharmacophore known for its diverse biological activities, including enzyme inhibition and antioxidant properties .

Properties

IUPAC Name

5-bromo-2-(2-hydroxyphenyl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8BrNO3/c15-8-5-6-9-10(7-8)14(19)16(13(9)18)11-3-1-2-4-12(11)17/h1-7,17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQXLVAXSQBGKFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(2-hydroxyphenyl)isoindole-1,3-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols .

Major Products Formed

The major products formed from these reactions include quinone derivatives, hydroquinone derivatives, and various substituted isoindoline-1,3-diones .

Scientific Research Applications

Chemical Synthesis and Properties

The synthesis of 5-Bromo-2-(2-hydroxyphenyl)isoindole-1,3-dione typically involves several steps, including bromination and cyclization. The compound can be synthesized from precursor molecules through reactions such as:

  • Bromination : Introduction of bromine into the aromatic system.
  • Cyclization : Formation of the isoindole structure through cyclization reactions involving diones.

These synthetic routes often utilize solvents like acetic acid and require specific catalysts to enhance yield and purity. The compound's chemical structure allows it to engage in various reactions, including oxidation and substitution, which are essential for creating derivatives with enhanced properties .

Antimicrobial Activity

Research has demonstrated that this compound exhibits promising antimicrobial properties. A study evaluated its effectiveness against several bacterial strains, indicating substantial antibacterial activity comparable to standard antibiotics like gentamicin. The compound's mechanism may involve disrupting bacterial cell walls or interfering with metabolic processes .

Anticancer Properties

The compound has been investigated for its anticancer potential. In vitro studies revealed that it can inhibit the proliferation of cancer cell lines such as Caco-2 and HCT-116. Notably, it induces apoptosis in these cells, suggesting a mechanism that triggers programmed cell death. Structure-activity relationship (SAR) analyses indicate that modifications to the compound can enhance its antiproliferative effects .

Antioxidant Effects

This compound has also been studied for its antioxidant capabilities. It acts as a free radical scavenger, which is crucial for protecting cells from oxidative stress. This property is particularly relevant in the context of diseases linked to oxidative damage .

Industrial Applications

In industry, this compound serves as a versatile building block for synthesizing more complex organic molecules. Its derivatives are utilized in the production of specialty chemicals and materials with specific properties tailored for various applications:

  • Pharmaceuticals : The compound's derivatives are explored as potential drug candidates due to their biological activities.
  • Materials Science : It is used in developing new materials with enhanced chemical resistance and stability .
Activity TypeTest Organism/Cell LineIC50 Value (µM)Reference
AntibacterialE. coli15
AnticancerCaco-212
AntioxidantDPPH Assay1.174
AntileishmanialLeishmania tropica0.0478

Table 2: Synthetic Methods Overview

MethodKey ReagentsConditions
BrominationBromineAcetic acid solvent
CyclizationPrecursor compoundsCatalyst required
SubstitutionNucleophiles (amines/thiois)Varies by functional group

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, synthetic, and functional differences between 5-Bromo-2-(2-hydroxyphenyl)isoindole-1,3-dione and related compounds:

Compound Name Substituents Melting Point (°C) Synthesis Method Applications
This compound Br (C5), 2-hydroxyphenyl (C2) Not reported Likely involves bromination and aryl coupling (inferred from ) Potential antioxidant/pharmaceutical applications (analogous to )
5-Bromo-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione () Br (C5), 2,6-dioxopiperidin-3-yl (C2) Not reported Multi-step synthesis with purification via chromatography Enzyme inhibition studies, catalysis
6-Bromo-1H,3H,4H,4aH,5H,9bH-thiopyrano[4,3-b]indole () Thiopyrano-indole fused system with Br substituent Not reported Not specified Structural studies or niche synthetic intermediates
5-Bromo-3-(1-(2,5-dimethoxyphenethyl)-1H-imidazol-5-yl)-1H-indole () Br (C5), imidazole-phenethyl substituent (C3) 141–142 Condensation of indole-3-carbaldehyde with phenethylamine, followed by purification Biological evaluation (e.g., receptor binding)
2-[5-[(4-Bromophenyl)methyl]-1,3-thiazol-2-yl]isoindole-1,3-dione () Thiazole-(4-bromophenyl)methyl substituent (C2) Not reported Multi-step heterocyclic synthesis Unspecified; likely synthetic intermediates
5-Bromo-2-(5-chloro-2-hydroxyphenyl)isoindole-1,3-dione () Br (C5), 5-chloro-2-hydroxyphenyl (C2) Not reported Similar to target compound, with additional Cl substituent Commercial availability suggests research or pharmaceutical use

Key Observations:

Substituent Effects: Bromine at position 5 is common across several compounds, enhancing electrophilicity for further functionalization . Hydroxyl groups (e.g., 2-hydroxyphenyl in the target compound) improve solubility and hydrogen-bonding interactions compared to non-polar substituents like dioxopiperidinyl or thiazole . Heterocyclic substituents (e.g., imidazole, thiazole) expand π-π stacking and receptor-binding capabilities, as seen in and .

Synthetic Challenges: Reactions involving azolylketones (e.g., imidazole precursors) often require elevated temperatures or prolonged reflux to overcome sluggish kinetics, as noted in . Purification via silica gel chromatography is a common step, critical for isolating moderate-yield products .

Functional Applications: Compounds with hydroxyl or methoxy groups (e.g., ) are prioritized for biological studies due to their resemblance to natural phenolic antioxidants . Piperidinyl or dioxopiperidinyl substituents () are leveraged in enzyme inhibition, possibly due to structural mimicry of peptide substrates .

Biological Activity

5-Bromo-2-(2-hydroxyphenyl)isoindole-1,3-dione is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anti-inflammatory, anti-cancer, and antimicrobial properties, supported by various research findings and case studies.

1. Anti-inflammatory Activity

Research indicates that derivatives of isoindole compounds exhibit significant anti-inflammatory properties. For instance, studies have shown that compounds similar to this compound can inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α in stimulated human peripheral blood mononuclear cells (PBMCs) .

Case Study: Cytokine Inhibition

A study examining the effects of various isoindole derivatives demonstrated that at concentrations of 10 µg/mL to 100 µg/mL, significant inhibition of cytokine production was observed. The strongest inhibition was noted at the highest concentration for certain derivatives .

2. Antimicrobial Activity

The antimicrobial potential of isoindole derivatives has also been explored. Compounds similar to this compound have shown effectiveness against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The broth microdilution method was employed to assess the antibacterial activity .

Table: Antimicrobial Efficacy

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureusX µg/mL
Similar Derivative AE. coliY µg/mL
Similar Derivative BPseudomonas aeruginosaZ µg/mL

(Note: Specific MIC values are hypothetical and should be replaced with actual data from relevant studies.)

3. Anticancer Activity

Isoindole derivatives have been investigated for their anticancer properties. In vitro studies have indicated that these compounds can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. Mechanistic studies suggest that these compounds may activate apoptotic pathways through the modulation of specific signaling cascades .

Case Study: Cell Line Proliferation

In a study involving cancer cell lines, treatment with isoindole derivatives resulted in a significant reduction in cell viability compared to control groups. The IC50 values for several derivatives were determined, indicating their potency as potential anticancer agents .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Bromo-2-(2-hydroxyphenyl)isoindole-1,3-dione, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves coupling reactions between brominated isoindole precursors and substituted phenolic derivatives. For example, copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) in PEG-400/DMF solvent systems has been used for structurally similar brominated indole derivatives . Key parameters include catalyst loading (e.g., CuI), solvent polarity, and reaction time. Optimization can employ factorial design experiments to test variables like temperature (e.g., 60–90°C) and stoichiometric ratios . Post-synthesis, residual solvents like DMF require vacuum distillation at 90°C to ensure purity .

Q. How can researchers characterize the structural integrity of this compound?

  • Methodological Answer : Multi-modal spectroscopic analysis is critical:

  • 1^1H/13^13C NMR for verifying substituent positions and hydrogen bonding (e.g., phenolic -OH resonance at δ 10–12 ppm).
  • High-Resolution Mass Spectrometry (HRMS) to confirm molecular weight (e.g., FAB-HRMS m/z 427.0757 [M+H]+ for analogous brominated indoles) .
  • TLC (e.g., Rf = 0.30 in 70:30 EtOAc/hexane) for purity assessment .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound (e.g., enzyme inhibition vs. receptor binding)?

  • Methodological Answer : Contradictions may arise from assay-specific conditions (e.g., pH, co-solvents) or target promiscuity. To address this:

  • Conduct competitive binding assays using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify affinity under standardized conditions .
  • Perform dose-response studies across multiple cell lines to identify context-dependent effects. For example, analogs with bromine substitutions show variable selectivity in kinase inhibition due to steric effects .
  • Use molecular docking simulations (e.g., MOE software) to predict binding modes and compare with experimental IC50_{50} values .

Q. What experimental designs are suitable for studying structure-activity relationships (SAR) of this compound’s derivatives?

  • Methodological Answer :

  • Scaffold diversification : Synthesize analogs with halogen substitutions (e.g., fluoro at position 5) or modified hydroxyphenyl groups to assess electronic/steric effects on bioactivity .
  • Free-Wilson vs. Hansch analysis : Statistically correlate substituent properties (e.g., Hammett σ, LogP) with activity data to identify critical pharmacophoric features .
  • In vitro/in vivo correlation : Test derivatives in parallel assays (e.g., enzyme inhibition + murine pharmacokinetics) to evaluate translational potential .

Q. How can researchers integrate computational and experimental data to elucidate the compound’s mechanism of action?

  • Methodological Answer :

  • Hybrid QM/MM simulations : Model reaction pathways (e.g., hydrogen abstraction by the hydroxyphenyl group) to predict antioxidant mechanisms .
  • Dynamic combinatorial chemistry (DCC) : Use target proteins as templates to screen for preferential binding of derivative libraries .
  • Machine learning : Train models on high-throughput screening data to prioritize derivatives for synthesis .

Methodological Challenges and Solutions

Q. What strategies mitigate batch-to-batch variability in synthesizing this compound?

  • Methodological Answer :

  • Process analytical technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress and intermediate purity .
  • Design of experiments (DoE) : Use response surface methodology to identify critical process parameters (e.g., stirring rate, cooling gradients) .

Q. How can researchers validate the compound’s stability under physiological conditions?

  • Methodological Answer :

  • Forced degradation studies : Expose the compound to acidic (pH 1.2), basic (pH 8.0), and oxidative (H2_2O2_2) conditions, followed by HPLC-UV analysis .
  • Metabolic stability assays : Use liver microsomes or hepatocytes to quantify half-life and identify major metabolites via LC-MS/MS .

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